Journal Name:Nanoscale Horizons
Journal ISSN:2055-6756
IF:11.684
Journal Website:https://www.rsc.org/journals-books-databases/about-journals/nanoscale-horizons/
Year of Origin:0
Publisher:Royal Society of Chemistry (RSC)
Number of Articles Per Year:44
Publishing Cycle:
OA or Not:Not
Nanoscale Horizons ( IF 11.684 ) Pub Date : , DOI: 10.1039/D3NH90058D
A graphical abstract is available for this content
Nanoscale Horizons ( IF 11.684 ) Pub Date : , DOI: 10.1039/D3NH00291H
The multi-dimensional potential energy surface (PES) of a nanoparticle, such as a bare cluster of metal atoms, controls both the structure and dynamic behaviour of the particle. These properties are the subject of numerous theoretical simulations. However, quantitative experimental measurements of critical PES parameters are needed to regulate the models employed in the theoretical work. Experimental measurements of parameters are currently few in number, while model parameters taken from bulk systems may not be suitable for nanosystems. Here we describe a new measurement methodology, in which the isomer structures of a single deposited nanocluster are obtained frame-by-frame in an aberration-corrected scanning transmission electron microscope (ac-STEM) in high angle annular dark field (HAADF) mode. Several gold clusters containing 309 ± 15 atoms were analysed individually after deposition from a mass-selected cluster source onto an amorphous carbon film. The main isomers identified are icosahedral (Ih), decahedral (Dh) and face-centred-cubic (fcc) (the bulk structure), alongside many amorphous (glassy) structures. The results, which are broadly consistent with static ac-STEM measurements of an ensemble of such clusters, open the way to dynamic measurements of many different nanoparticles of diverse sizes, shapes and compositions.
Nanoscale Horizons ( IF 11.684 ) Pub Date : , DOI: 10.1039/D3NH00363A
A selenium-containing metal–organic framework with remarkable antioxidant capacity and ROS-scavenging activity was constructed by a controlled de novo encapsulation approach of a glycoconjugate mimetic, specifically a sp2-iminoglycolipid bearing a selenoureido fragment (DSeU), within a zeolitic-imidazolate framework exoskeleton. Biocompatible and homogeneous nanosized particles of ∼70 nm (DSeU@ZIF8) were obtained, which could be efficiently internalized in cells, overcoming the poor solubility in biological media and limited bioavailability of glycolipids. The ZIF-particle served as nanocarrier for the intracellular delivery of the selenocompound to cells, promoted by the acidic pH inside endosomes/lysosomes. As demonstrated by in vitro studies, the designed DSeU@ZIF8 nanoparticles displayed a high antioxidant activity at low doses; lower intracellular ROS levels were observed upon the uptake of DSeU@ZIF8 by human endothelial cells. Even more interesting was the finding that these DSeU@ZIF8 particles were able to reverse to a certain level the oxidative stress induced in cells by pre-treatment with an oxidizing agent. This possibility of modulating the oxidative stress in living cells may have important implications in the treatment of diverse pathological complications that are generally accompanied with elevated ROS levels.
Nanoscale Horizons ( IF 11.684 ) Pub Date : , DOI: 10.1039/D3NH00358B
Atomically-thin monolayer WS2 is a promising channel material for next-generation Moore's nanoelectronics owing to its high theoretical room temperature electron mobility and immunity to short channel effect. The high photoluminescence (PL) quantum yield of the monolayer WS2 also makes it highly promising for future high-performance optoelectronics. However, the difficulty in strictly growing monolayer WS2, due to its non-self-limiting growth mechanism, may hinder its industrial development because of the uncontrollable growth kinetics in attaining the high uniformity in thickness and property on the wafer-scale. In this study, we report a scalable process to achieve a 4 inch wafer-scale fully-covered strictly monolayer WS2 by applying the in situ self-limited thinning of multilayer WS2 formed by sulfurization of WOx films. Through a pulsed supply of sulfur precursor vapor under a continuous H2 flow, the self-limited thinning process can effectively trim down the overgrown multilayer WS2 to the monolayer limit without damaging the remaining bottom WS2 monolayer. Density functional theory (DFT) calculations reveal that the self-limited thinning arises from the thermodynamic instability of the WS2 top layers as opposed to a stable bottom monolayer WS2 on sapphire above a vacuum sublimation temperature of WS2. The self-limited thinning approach overcomes the intrinsic limitation of conventional vapor-based growth methods in preventing the 2nd layer WS2 domain nucleation/growth. It also offers additional advantages, such as scalability, simplicity, and possibility for batch processing, thus opening up a new avenue to develop a manufacturing-viable growth technology for the preparation of a strictly-monolayer WS2 on the wafer-scale.
Nanoscale Horizons ( IF 11.684 ) Pub Date : , DOI: 10.1039/D3NH00348E
Defect sites present on the surface of catalysts serve a crucial role in different catalytic processes. Herein, we have investigated defect engineering within a hybrid system composed of “soft” polymer catalysts and “hard” metal nanoparticles, employing the disparity in their thermal expansions. Electron paramagnetic resonance, X-ray photoelectron spectroscopy, and mechanistic studies together reveal the formation of new abundant defects and their synergistic integrability with plasmonic enhancement within the hybrid catalyst. These active defects, co-localized with plasmonic Ag nanoparticles, promote the utilization efficiency of hot electrons generated by local plasmons, thereby enhancing the CO2 photoreduction activity while maintaining the high catalytic selectivity.
Quantum-sized topological insulators/semimetals enable ultrahigh and broadband saturable absorption†
Nanoscale Horizons ( IF 11.684 ) Pub Date : , DOI: 10.1039/D3NH00282A
Two-dimensional topological insulators/semimetals have recently attracted much attention. However, quantum-sized topological insulators/semimetals with intrinsic characteristics have never been reported before. Herein, we report the high-yield production of topological insulator (i.e., Bi2Se3 and Sb2Te3) and semimetal (i.e., TiS2) quantum sheets (QSs) with monolayer structures and sub-4 nm lateral sizes. Both linear and nonlinear optical performances of the QSs are investigated. The QS dispersions present remarkable photoluminescence with excitation wavelength-, concentration-, and solvent-dependence. The solution-processed QSs-poly(methyl methacrylate) (PMMA) hybrid thin films demonstrate exceptional nonlinear saturation absorption (NSA). Particularly, Bi2Se3 QSs-PMMA enables record-high NSA performance with a broadband feature. Specifically, the (absolute) modulation depths up to 71.6 and 72.4% and saturation intensities down to 1.52 and 0.49 MW cm−2 are achieved at 532 and 800 nm, respectively. Such a phenomenal NSA performance would greatly facilitate their applications in mode-locked lasers and related fields.
Nanoscale Horizons ( IF 11.684 ) Pub Date : , DOI: 10.1039/D3NH00371J
Imazalil (IMZ) is a commonly used fungicide for controlling fungus in agriculture, leaving residual IMZ in crops that could be hazardous to human health. In this work, we designed IMZ haptens for mice immunization and prepared sensitive monoclonal antibody (mAb) against IMZ. The subtype of anti-IMZ mAb is IgG2a. It possessed a half inhibition concentration (IC50) of 0.95 ng mL−1 and showed no cross-reactivity against other chemicals in ic-ELISA. Taking advantage of the mAb, we developed a gold nanoparticle-based immunochromatographic assay (GICA) for the rapid detection of IMZ in grapes and tomatoes. The assay gave a visual limit of detection (vLOD) of 25 ng g−1 and cut-off value of 500 ng g−1 in both samples. According to the calibration curves, the calculated LOD were 4.12 ng g−1 and 4.70 ng g−1 in grapes and tomatoes, respectively. The recovery rates of IMZ ranged from 84.7% to 104.4% with variation coefficients (CVs) of 5.7–11.8% in spiked samples, indicating a potent practicability of the GICA. The whole GICA process took 30 min. Therefore, the developed assay can be used for on-site detection and quantitation of IMZ in grape and tomato samples.
Nanoscale Horizons ( IF 11.684 ) Pub Date : , DOI: 10.1039/D3NH00365E
The increasing prevalence of antibiotic-resistant bacterial infections, particularly methicillin-resistant Staphylococcus aureus (MRSA), presents a significant public health concern. Timely detection of MRSA is crucial to enable prompt medical intervention, limit its spread, and reduce antimicrobial resistance. Here, we introduce a miniaturized nano-sieve device featuring a pneumatically-regulated chamber for highly efficient MRSA purification from human plasma samples. By using packed magnetic beads as a filter and leveraging the deformability of the nano-sieve channel, we achieved an on-chip concentration factor of ∼15-fold for MRSA. We integrated this device with recombinase polymerase amplification (RPA) and clustered regularly interspaced short palindromic repeats (CRISPR)-Cas detection system, resulting in an on-chip limit of detection (LOD) of approximately 100 CFU mL−1. This developed approach provides a rapid, precise, and centrifuge-free solution suitable for point-of-care diagnostics, with the potential to significantly improve patient outcomes in resource-limited medical conditions.
Nanoscale Horizons ( IF 11.684 ) Pub Date : , DOI: 10.1039/D3NH00419H
Highly enantioretentive alcoholysis of epoxides is an important way to synthesize enantiopure β-alkoxy alcohols, which are irreplaceable intermediates demanded by biomedicines, fine chemicals and other industries. In this report, we exploit a series of Zr-based metal–organic frameworks (Zr-MOFs) as the catalysts to achieve high activity and enantioretentivity in the alcoholysis of styrene oxide via modulating their assembly fashions. It is explored that hcp-UiO-66 not only exhibits a ∼10 fold improved catalytic activity than both hxl-CAU-26 and fcc-UiO-66 of varied assemblies but also maintains superior product enantioretentivity. Theoretic calculations together with experimental proof discloses the origin of distinct catalytic activity caused by different assembly fashions. This assembly modulation strategy offers a potential protocol for seeking high-performance catalysts among MOFs by virtue of their rich polymorphisms.
Nanoscale Horizons ( IF 11.684 ) Pub Date : , DOI: 10.1039/D3NH00195D
Here we investigate the cargo retention of individual human picobirnavirus (hPBV) virus-like particles (VLPs) which differ in the N-terminal of their capsid protein (CP): (i) hPBV CP contains the full-length CP sequence; (ii) hPBV Δ45-CP lacks the first 45 N-terminal residues; and (iii) hPBV Ht-CP is the full-length CP with a N-terminal 36-residue tag that includes a 6-His segment. Consequently, each VLP variant holds a different interaction with the ssRNA cargo. We used atomic force microscopy (AFM) to induce and monitor the mechanical disassembly of individual hPBV particles. First, while Δ45-CP particles that lack ssRNA allowed a fast tip indentation after breakage, CP and Ht-CP particles that pack heterologous ssRNA showed a slower tip penetration after being fractured. Second, mechanical fatigue experiments revealed that the increased length in 8% of the N-terminal (Ht-CP) makes the virus particles to crumble ∼10 times slower than the wild type N-terminal CP, indicating enhanced RNA cargo retention. Our results show that the three differentiated N-terminal topologies of the capsid result in distinct cargo release dynamics during mechanical disassembly experiments because of the different interaction with RNA.
Nanoscale Horizons ( IF 11.684 ) Pub Date : , DOI: 10.1039/D3NH00428G
The emergence of 2D nanomaterials (2D NMs), which was initiated by the isolation of graphene (G) in 2004, revolutionized various biomedical applications, including bioimaging and -sensing, drug delivery, and tissue engineering, owing to their unique physicochemical and biological properties. Building on the success of G, a novel class of monoelemental 2D NMs, known as Xenes, has recently emerged, offering distinct advantages in the fields of tissue engineering and regenerative medicine. In this review, we focus on the comparison of G and Xene materials for use in fabricating tissue engineering scaffolds. After a brief introduction to the basic physicochemical properties of these materials, recent representative studies are classified in terms of the engineered tissue, i.e., bone, cartilage, neural, muscle, and skin tissues. We analyze several methods of improving the clinical potential of Xene-laden scaffolds using state-of-the-art fabrication technologies and innovative biomaterials. Despite the considerable advantages of Xene materials, critical concerns, such as biocompatibility, biodistribution and regulatory challenges, should be considered. This review and collaborative efforts should advance the field of Xene-based tissue engineering and enable innovative, effective solutions for use in future tissue regeneration.
Nanoscale Horizons ( IF 11.684 ) Pub Date : , DOI: 10.1039/D3NH00275F
We have developed multifunctional nanogels with antimicrobial, antioxidant, and anti-inflammatory properties, facilitating rapid wound healing. To prepare the multifunctional nanogels, we utilized quercetin (Qu) and a mild carbonization process to form carbonized nanogels (CNGs). These CNGs possess excellent antioxidative and bacterial targeting properties. Subsequently, we utilized the Qu–CNGs as templates to prepare nanogels incorporating copper sulfide (CuS) nanoclusters, further enhancing their functionality. Notably, the CuS/Qu–CNGs nanocomposites demonstrated an exceptional minimum inhibitory concentration against tested bacteria, approximately 125-fold lower than monomeric Qu or Qu–CNGs. This enhanced antimicrobial effect was achieved by leveraging near-infrared II (NIR-II) light irradiation. Additionally, the CuS/Qu–CNGs exhibited efficient penetration into the extracellular biofilm matrix, eradicating methicillin-resistant Staphylococcus aureus-associated biofilms in diabetic mice wounds. Furthermore, the nanocomposites were found to suppress proinflammatory cytokines, such as IL-1β, at the wound sites while regulating the expression of anti-inflammatory factors, including IL-10 and TGF-β1, throughout the recovery process. The presence of CuS/Qu–CNGs promoted angiogenesis, epithelialization, and collagen synthesis, thereby accelerating wound healing. Our developed CuS/Qu–CNGs nanocomposites have great potential in addressing the challenges associated with delayed wound healing caused by microbial pathogenesis.
Nanoscale Horizons ( IF 11.684 ) Pub Date : , DOI: 10.1039/D3NH00310H
The near-atomic thickness and organic molecular systems, including organic semiconductors and polymer-enabled hybrid heterostructures, of two-dimensional transition metal dichalcogenides (2D-TMDs) can modulate their optoelectronic and transport properties outstandingly. In this review, the current understanding and mechanism of the most recent and significant breakthrough of novel interlayer exciton emission and its modulation by harnessing the band energy alignment between TMDs and organic semiconductors in a TMD/organic (TMDO) hybrid heterostructure are demonstrated. The review encompasses up-to-date device demonstrations, including field-effect transistors, detectors, phototransistors, and photo-switchable superlattices. An exploration of distinct traits in 2D-TMDs and organic semiconductors delves into the applications of TMDO hybrid heterostructures. This review provides insights into the synthesis of 2D-TMDs and organic layers, covering fabrication techniques and challenges. Band bending and charge transfer via band energy alignment are explored from both structural and molecular orbital perspectives. The progress in emission modulation, including charge transfer, energy transfer, doping, defect healing, and phase engineering, is presented. The recent advancements in 2D-TMDO-based optoelectronic synaptic devices, including various 2D-TMDs and organic materials for neuromorphic applications are discussed. The section assesses their compatibility for synaptic devices, revisits the operating principles, and highlights the recent device demonstrations. Existing challenges and potential solutions are discussed. Finally, the review concludes by outlining the current challenges that span from synthesis intricacies to device applications, and by offering an outlook on the evolving field of emerging TMDO heterostructures.
Nanoscale Horizons ( IF 11.684 ) Pub Date : , DOI: 10.1039/D3NH00209H
With the advance of nanotechnology, the past couple of years have witnessed the fast development of quasi two-dimensional (2D) halide perovskites, which exhibit outstanding long-term stability against moisture and heat, compared with their three-dimensional (3D) counterparts. As one of the most common structures in 2D halide perovskites, quasi-2D Dion–Jacobson (DJ) perovskites show multiple-quantum-well structures with n layers of [BX6]4− octahedral inorganic sheets sandwiched by two layers of diammonium spacers, thus exhibiting superior structural stability due to the elimination of van der Waals gaps. Thanks to the achievement of high power conversion efficiency accompanied by impressive stability, quasi-2D DJ perovskite solar cells (PSCs) have recently drawn extensive attention in the field. This review first introduces the fundamental understanding of quasi-2D DJ halide perovskites, including their superior stability, high exciton binding energy, and compositional flexibility and tunable properties. We then summarize detailed strategies to prepare high-quality quasi-2D DJ perovskites for PSCs, encompassing compositional engineering, solvent engineering, additive addition, and annealing processes. Moreover, the surface/interface modification and 2D–3D hybrid perovskite heterojunction are also discussed, for providing strategies to optimize the fabrication of quasi-2D DJ PSCs. Lastly, current challenges and perspectives toward the future development of quasi-2D DJ perovskites for photovoltaics are outlined.
Nanoscale Horizons ( IF 11.684 ) Pub Date : , DOI: 10.1039/D3NH00306J
Paracellular permeability across epithelial and endothelial cells is, in large part, regulated by apical intercellular junctions also referred to as tight junctions (TJs). These junctions contribute to the spatial definition of different tissue compartments within organisms, separating them from the outside world as well as from inner compartments, with their primary physiological role of maintaining tissue homeostasis. TJs restrict the free, passive diffusion of ions and hydrophilic small molecules through paracellular clefts and are important for appropriate cell polarization and transporter protein localisation, supporting the controlled transcellular diffusion of smaller and larger hydrophilic as well as hydrophobic substances. This traditional diffusion barrier concept of TJs has been challenged lately, owing to a better understanding of the components that are associated with TJs. It is now well-established that mutations in TJ proteins are associated with a range of human diseases and that a change in the membrane fluidity of neighbouring cells can open possibilities for therapeutics to cross intercellular junctions. Nanotechnological approaches, exploiting ultrasound or hyperosmotic agents and permeation enhancers, are the paradigm for achieving enhanced paracellular diffusion. The other widely used transport route of drugs is via transcellular transport, allowing the passage of a variety of pro-drugs and nanoparticle-encapsulated drugs via different mechanisms based on receptors and others. For a long time, there was an expectation that lipidic nanocarriers and polymeric nanostructures could revolutionize the field for the delivery of RNA and protein-based therapeutics across different biological barriers equipped with TJs (e.g., blood–brain barrier (BBB), retina–blood barrier (RBB), corneal TJs, etc.). However, only a limited increase in therapeutic efficiency has been reported for most systems until now. The purpose of this review is to explore the reasons behind the current failures and to examine the emergence of synthetic and cell-derived nanomaterials and nanotechnological approaches as potential game-changers in enhancing drug delivery to target locations both at and across TJs using innovative concepts. Specifically, we will focus on recent advancements in various nanotechnological strategies enabling the bypassing or temporally opening of TJs to the brain and to the retina, and discuss their advantages and limitations.
Nanoscale Horizons ( IF 11.684 ) Pub Date : , DOI: 10.1039/D3NH00217A
The field of nanomaterials has progressed dramatically over the past decades with important contributions to the biomedical area. The physicochemical properties of nanomaterials, such as the size and structure, can be controlled through manipulation of mass and heat transfer conditions during synthesis. In particular, microfluidic systems with rapid mixing and precise fluid control are ideal platforms for creating appropriate synthesis conditions. One notable example of microfluidics-based synthesis is the development of lipid nanoparticle (LNP)-based mRNA vaccines with accelerated clinical translation and robust efficacy during the COVID-19 pandemic. In addition to LNPs, microfluidic systems have been adopted for the controlled synthesis of a broad range of nanomaterials. In this review, we introduce the fundamental principles of microfluidic technologies including flow field- and multiple field-based methods for fabricating nanoparticles, and discuss their applications in the biomedical field. We conclude this review by outlining several major challenges and future directions in the implementation of microfluidic synthesis of nanomaterials.
Nanoscale Horizons ( IF 11.684 ) Pub Date : , DOI: 10.1039/D3NH90059B
The Nanoscale Horizons Editorial Board and Editorial Office look back at 2023 and give an overview of the exciting events, activities and news for the journal from the last year.
Nanoscale Horizons ( IF 11.684 ) Pub Date : , DOI: 10.1039/D3NH90043F
This article highlights the recent work of Man, Pan, Li et al. (Nanoscale Horiz., 2023, https://doi.org/10.1039/D3NH00053B) on the significant SERS amplification achieved by a pyroelectric-effect-assisted platform by combining a pyroelectric material with plasmonic silver nanoparticles.
Nanoscale Horizons ( IF 11.684 ) Pub Date : , DOI: 10.1039/D3NH90041J
This article highlights the recent work of Zhang, Peng et al. (Nanoscale Horiz., 2023, 8, 695, https://doi.org/10.1039/D2NH00564F) on transition metal single atom embedded graphitic carbon nitride nanosheets for the neutral electrosynthesis of hydrogen peroxide.
Nanoscale Horizons ( IF 11.684 ) Pub Date : , DOI: 10.1039/D4NH90002B
The first page of this article is displayed as the abstract.
共1173条
SCI Journal Division of the Chinese Academy of Sciences
Major Disciplines | Sub Discipline | TOP | Summarize |
---|---|---|---|
工程技术1区 | CHEMISTRY, PHYSICAL 物理化学2区 | Not | Not |
Supplementary Information
Self Citation Rate | H-index | SCI Inclusion Status | PubMed Central (PML) |
---|---|---|---|
3.40 | 21 | Science Citation Index Expanded | Not |
Submission Guidelines
- Journal Submission Website
- https://mc.manuscriptcentral.com/nanohoriz
- Submission Guidelines
- https://www.rsc.org/journals-books-databases/journal-authors-reviewers/prepare-your-article/
- Submission Template
- https://www.rsc.org/journals-books-databases/journal-authors-reviewers/author-tools-services/
- Reference Format
- https://www.rsc.org/journals-books-databases/journal-authors-reviewers/author-tools-services/
- Collection Carrier
- Communications Reviews Minireviews Focus articles Comments